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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role and application of glycine in

isoelectric focusing (IEF) of proteins, a high-resolution technique for separating proteins based

on their isoelectric point (pI). This document includes the principles of glycine's function,

protocols for its use in both gel-based and capillary isoelectric focusing, and quantitative data

for buffer preparation.

Introduction: The Role of Glycine in Isoelectric Focusing
Glycine, the simplest amino acid, plays a crucial role in various electrophoretic techniques due

to its zwitterionic nature. A zwitterion is a molecule that contains both positive and negative

charges, making it electrically neutral at a specific pH known as the isoelectric point (pI). The pI

of glycine is approximately 5.97.[1]

In the context of isoelectric focusing, glycine is utilized in several ways:

As a component of buffer systems: Glycine is a key ingredient in Tris-Glycine buffer systems,

which are widely used in the second dimension (SDS-PAGE) of two-dimensional gel

electrophoresis (2D-PAGE).[2][3][4] In this system, glycine acts as a "trailing ion," helping to

stack proteins into sharp bands before they are separated by size.

In sample preparation and desalting: Protein samples with high salt content can interfere

with IEF. Dialysis against a 1% glycine solution can be used to desalt samples prior to IEF.
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As a component in capillary IEF (cIEF) sample matrices: In modern cIEF techniques, glycine

can be included in the sample matrix to improve separation performance.[5]

Principle of Isoelectric Focusing
Isoelectric focusing separates proteins based on their pI. The technique employs a pH gradient

within a gel or capillary. When a protein is in a region of the pH gradient that is below its pI, it

will be positively charged and migrate towards the cathode (negative electrode). Conversely, in

a pH gradient region above its pI, the protein will be negatively charged and move towards the

anode (positive electrode). This migration continues until the protein reaches the point in the

pH gradient where the pH equals its pI. At this point, the net charge of the protein is zero, and it

ceases to migrate, resulting in a focused band.[6][7][8][9]

Application of Glycine in 2D Gel Electrophoresis
In the context of traditional 2D-PAGE, the primary application of glycine is in the buffer system

for the second-dimension separation (SDS-PAGE). The first dimension, isoelectric focusing,

typically uses strong acids and bases as the anolyte and catholyte, respectively, to establish

the pH gradient with the help of carrier ampholytes or immobilized pH gradient (IPG) strips.

A standard IEF protocol does not typically include glycine in the anolyte or catholyte for the first

dimension. The focus here is on establishing a stable pH gradient.

Typical Anode and Cathode Solutions for IEF:

Component Anode Solution (Anolyte)
Cathode Solution
(Catholyte)

Reagent 0.01 M Phosphoric Acid 0.02 M Sodium Hydroxide

IPG Strip Rehydration Buffer (General Composition):

The rehydration buffer solubilizes the proteins and is absorbed by the dry IPG strip. While

glycine is not a standard component, a typical rehydration buffer includes:
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Component Concentration Purpose

Urea 7-8 M
Denaturant, solubilizes

proteins

Thiourea 2 M
Enhances solubilization of

hydrophobic proteins

CHAPS 2-4% (w/v)
Non-ionic detergent, aids in

solubilization

Dithiothreitol (DTT) 20-100 mM
Reducing agent, breaks

disulfide bonds

Carrier Ampholytes 0.5-2% (v/v)
Help establish and maintain

the pH gradient

Bromophenol Blue Trace Tracking dye

After the first-dimension IEF, the IPG strip is equilibrated and placed on top of a polyacrylamide

gel for the second-dimension separation by molecular weight. This is where the Tris-Glycine

buffer system is crucial.

Tris-Glycine-SDS Running Buffer (1X):

Component Concentration Amount for 1 Liter

Tris Base 25 mM 3.03 g

Glycine 192 mM 14.4 g

SDS 0.1% (w/v) 1.0 g

Deionized Water - to 1 Liter

Final pH ~8.3 -

Note: Do not adjust the pH of the Tris-Glycine-SDS running buffer.

Protocol: Two-Dimensional Gel Electrophoresis
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This protocol outlines the major steps for 2D-PAGE, highlighting the use of glycine in the

second dimension.

Sample Preparation: Solubilize protein samples in the appropriate rehydration buffer.

IPG Strip Rehydration: Place the desired IPG strip in a rehydration tray. Pipette the sample-

containing rehydration buffer into the tray and place the IPG strip gel-side down onto the

solution. Overlay with mineral oil to prevent evaporation and rehydrate for 12-16 hours.

Isoelectric Focusing: Place the rehydrated IPG strip into the IEF focusing tray. Place

electrode wicks soaked in deionized water at both ends of the strip. Set the IEF parameters

(voltage and time) according to the manufacturer's instructions for the specific IPG strip and

IEF unit. A typical run can take several hours.

IPG Strip Equilibration:

Equilibration Buffer I (with DTT): After IEF, incubate the IPG strip in an equilibration buffer

containing SDS and DTT for 15 minutes with gentle agitation. This ensures that the

proteins are fully denatured and coated with SDS.

Equilibration Buffer II (with Iodoacetamide): Discard the first buffer and incubate the strip in

a second equilibration buffer containing SDS and iodoacetamide for another 15 minutes.

Iodoacetamide alkylates the reduced cysteine residues, preventing them from re-oxidizing.

Placing the IPG Strip on the Second-Dimension Gel: Place the equilibrated IPG strip onto

the top of a pre-cast or self-cast polyacrylamide gel. Seal the strip in place with a small

amount of molten agarose.

Electrophoresis: Place the gel into the electrophoresis tank and fill the inner and outer

chambers with 1X Tris-Glycine-SDS running buffer. Run the gel at a constant voltage or

current until the dye front reaches the bottom of the gel.

Visualization: After electrophoresis, the gel can be stained with Coomassie Brilliant Blue,

silver stain, or fluorescent dyes to visualize the separated protein spots.

Diagrams
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Sample Preparation

First Dimension: Isoelectric Focusing

Equilibration

Second Dimension: SDS-PAGE

Protein Sample

Rehydration Buffer
(Urea, CHAPS, DTT, Ampholytes)
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IPG Strip Rehydration
(12-16 hours)

Isoelectric Focusing Run

Equilibration I
(SDS + DTT)

Equilibration II
(SDS + Iodoacetamide)

SDS-PAGE with
Tris-Glycine-SDS Buffer

Staining and Visualization

Click to download full resolution via product page

Caption: Workflow for 2D-PAGE highlighting the two-dimensional separation process.
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Application of Glycine in Imaged Capillary Isoelectric
Focusing (icIEF)
Recent advancements in IEF include imaged capillary IEF (icIEF), which offers high throughput

and automation. In this technique, glycine can be incorporated into the sample matrix to

enhance separation.

A patent application describes a sample matrix for icIEF that includes glycine.[5] This matrix is

mixed with the protein sample before analysis.

icIEF Sample Matrix Composition:

Component Concentration

Glycine 30 mM - 50 mM

Taurine 40 mM - 60 mM

Carrier Ampholytes (e.g., pH 3-10) 4% (v/v)

Methyl Cellulose 0.35% (w/v)

Example Formulation:[5]

Component Concentration

Glycine 40 mM

Taurine 50 mM

PHARMALYTE® 3-10 4% (v/v)

Methyl Cellulose 0.35% (w/v)

Protocol: Imaged Capillary Isoelectric Focusing (icIEF)
This protocol is based on the principles described for icIEF with a glycine-containing sample

matrix.[5]
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Sample Preparation: Dilute the protein sample to a suitable concentration (e.g., 0.5 mg/mL)

in the icIEF sample matrix containing glycine and other components.

Capillary Setup: Fill the capillary with the sample-matrix mixture. Place the capillary ends into

the anolyte (e.g., phosphoric acid) and catholyte (e.g., sodium hydroxide) solutions.

Focusing: Apply a voltage program to focus the proteins. A typical program might involve an

initial focusing step at a lower voltage (e.g., 1500 V for 1 minute) followed by a higher

voltage step (e.g., 3000 V for 8 minutes).

Imaging and Analysis: During the focusing process, the separated protein bands are

detected by a whole-capillary imaging system, typically using UV absorbance. The data is

then analyzed to determine the pI and relative abundance of the protein isoforms.

Diagrams
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Caption: Zwitterionic nature of glycine at different pH values.

Conclusion
Glycine is a versatile amino acid with important applications in the isoelectric focusing of

proteins. While its most common use in traditional 2D-PAGE is as a component of the Tris-

Glycine buffer for the second-dimension SDS-PAGE, it also finds application in sample

desalting. Furthermore, in advanced techniques like icIEF, glycine is incorporated into the

sample matrix to improve separation performance. Understanding the zwitterionic properties of

glycine and its appropriate application in different IEF methodologies is crucial for achieving
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high-resolution protein separations in research, diagnostics, and the development of

biopharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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